molecular formula C14H8F3N3O2S B377234 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole CAS No. 60968-23-2

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole

Cat. No.: B377234
CAS No.: 60968-23-2
M. Wt: 339.29g/mol
InChI Key: DJUBQPHESZKDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and pharmaceutical research. The benzimidazole core is a privileged pharmacophore in drug discovery, known for its robust affinity for diverse enzymes and receptors, and serves as a structural isostere of naturally occurring nucleotides, which facilitates interaction with various biopolymers . This specific derivative, integrating a 2-nitro-4-(trifluoromethyl)phenyl sulfanyl group, is a key scaffold for the development of novel bioactive compounds. Benzimidazole-based structures are extensively investigated for a broad spectrum of pharmacological activities, including antimicrobial , anticancer , anti-inflammatory , antiviral , and antiulcer applications . The presence of electron-withdrawing substituents, such as the nitro and trifluoromethyl groups, can profoundly influence the molecule's electronic properties, binding affinity, and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies . Researchers utilize this compound as a critical precursor or lead structure in designing and synthesizing new chemical entities for evaluating anticancer, antimicrobial, and other therapeutic potentials . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O2S/c15-14(16,17)8-5-6-12(11(7-8)20(21)22)23-13-18-9-3-1-2-4-10(9)19-13/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUBQPHESZKDIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Nucleophilic Substitution Approaches

Nucleophilic substitution reactions have historically been employed to introduce sulfanyl groups into aromatic systems. For 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole, this method typically involves reacting a halogenated benzimidazole precursor with a thiol-containing nitro-trifluoromethyl benzene derivative. A critical challenge lies in the selective displacement of halogens (e.g., chlorine or bromine) on the benzimidazole ring without compromising the nitro or trifluoromethyl groups.

In one approach, 2-chloro-1H-benzimidazole is treated with 2-nitro-4-(trifluoromethyl)benzenethiol in the presence of a base such as potassium carbonate. The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C) for 12–24 hours . However, competing side reactions, such as oxidation of the thiol group or reduction of the nitro moiety, often necessitate stringent anaerobic conditions and catalytic additives like copper(I) iodide .

Cyclocondensation and Reductive Methods

Cyclocondensation of o-phenylenediamine derivatives with appropriately substituted carbonyl compounds offers a direct route to benzimidazole frameworks. For this target molecule, 4-(trifluoromethyl)-2-nitrobenzenethiol is condensed with o-phenylenediamine in the presence of acidic catalysts.

A notable protocol involves refluxing equimolar amounts of o-phenylenediamine and 4-(trifluoromethyl)-2-nitrobenzaldehyde in ethanol under hydrochloric acid catalysis. The imine intermediate undergoes cyclization upon heating, yielding the benzimidazole core . Subsequent oxidation of the thioether linkage to sulfone derivatives has been observed, necessitating careful control of reaction time and temperature . Reductive methods employing sodium dithionite or hydrogen gas over palladium catalysts have been explored to stabilize the sulfanyl group while preserving the nitro functionality .

Heterogeneous Catalytic Synthesis

Recent advances emphasize sustainable catalysis for benzimidazole synthesis. Copper-doped carbon nitride (Cu-CN) catalysts enable efficient cyclization of trifluoroethylimidoyl chloride with amines, forming 2-trifluoromethyl benzimidazole intermediates . While this method primarily targets simpler trifluoromethyl-substituted benzimidazoles, its adaptation to the nitro-sulfanyl variant requires sequential functionalization.

Reaction Conditions:

  • Catalyst: Cu-CN (5–10 mol%)

  • Solvent: Acetonitrile or dimethyl sulfoxide (DMSO)

  • Temperature: 70–90°C

  • Time: 18–30 hours

Intermediate-Based Synthesis Using Benzonitrile Derivatives

Patented methodologies highlight 2-nitro-4-trifluoromethyl benzonitrile as a pivotal intermediate. The synthesis begins with 2-nitro-4-trifluoromethyl benzaldehyde, which is converted to its oxime derivative via reaction with hydroxylamine hydrochloride in aqueous sodium hydroxide (0–20°C, 3:1 water-to-aldehyde ratio) . The oxime undergoes dehydration using acetic anhydride and a nickel composite catalyst (nickel acetate/Raney nickel, 0.5–2:1 weight ratio) in acetonitrile, yielding the benzonitrile .

Key Steps:

  • Oxime Formation:

    • Reactants: 2-nitro-4-trifluoromethyl benzaldehyde, hydroxylamine hydrochloride

    • Base: NaOH (2:1 molar ratio to aldehyde)

    • Yield: 85–90%

  • Dehydration to Benzonitrile:

    • Catalyst: Ni(OAc)₂/Raney Ni

    • Solvent: Acetonitrile

    • Yield: 70–75%

The benzonitrile intermediate is subsequently reduced to the corresponding amine using hydrogenation (H₂/Pd-C) and coupled with 2-mercaptobenzimidazole via nucleophilic aromatic substitution .

Recent Advances in Nitro and Trifluoromethyl Group Introduction

Electrophilic nitration and radical trifluoromethylation strategies have been explored to streamline synthesis. Directed ortho-metallation (DoM) techniques enable precise nitro group placement on pre-functionalized benzimidazoles. For instance, lithiation of 2-sulfanylbenzimidazole using lithium diisopropylamide (LDA) followed by quenching with nitroiodonium triflate introduces the nitro group at the ortho position .

Trifluoromethylation via Langlois’ reagent (CF₃SO₂Na) under photoredox catalysis offers a mild alternative to traditional halogen-based methods. This approach minimizes side reactions and enhances functional group tolerance, achieving 65–70% yields for trifluoromethylated intermediates .

Comparative Analysis of Synthesis Methods

Method Conditions Yield Advantages Limitations
Nucleophilic SubstitutionDMF, 80°C, CuI50–55%StraightforwardLow selectivity, side reactions
CyclocondensationHCl/EtOH, reflux60–65%One-pot synthesisOxidation of sulfanyl group
Heterogeneous CatalysisCu-CN, 90°C, 24 h45–60%Recyclable catalystMulti-step functionalization required
Benzonitrile IntermediateNi catalysis, acetonitrile70–75%High-purity intermediatesLengthy synthesis
Photoredox TrifluoromethylationCF₃SO₂Na, visible light65–70%Mild conditionsRequires specialized equipment

Chemical Reactions Analysis

Types of Reactions

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

The compound exhibits promising antimicrobial properties, particularly against various bacterial and fungal strains. Studies have shown that derivatives of benzimidazole, including those with sulfanyl groups, have exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of synthesized benzimidazole derivatives, including 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole. The results indicated:

CompoundMIC (µM)Target Strain
N11.27Bacillus subtilis
N81.43Staphylococcus aureus
N222.60Escherichia coli
N232.65Klebsiella pneumoniae

These findings suggest that the compound has a strong potential as an antimicrobial agent, outperforming standard drugs like cefadroxil and fluconazole in various tests .

Anticancer Properties

The anticancer potential of this compound has been extensively studied. Its structural similarity to purine nucleotides allows it to act on key enzymes involved in cancer cell proliferation.

Case Study: Anticancer Screening

In a study assessing the anticancer activity against human colorectal carcinoma cell lines (HCT116), the following results were observed:

CompoundIC50 (µM)Comparison with Standard Drug (5-FU IC50 = 9.99 µM)
N95.85More potent than standard
N184.53More potent than standard

The results indicate that certain derivatives exhibit significant antiproliferative effects, suggesting a viable pathway for developing new cancer therapies based on this compound .

Antifungal Activity

The antifungal properties of the compound have also been investigated, particularly against common pathogenic fungi.

Case Study: Antifungal Efficacy

In a comparative study, the antifungal activity was assessed using standard antifungal agents as controls:

CompoundMIC (µM)Target Strain
N11.27Candida albicans
N81.43Aspergillus niger

These findings demonstrate that the compound can effectively inhibit fungal growth, indicating its potential as an antifungal agent .

Mechanism of Action

The mechanism of action of 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole

  • Key Difference : Lacks the sulfanyl (-S-) linker, directly attaching the benzimidazole to the phenyl ring.
  • Impact : Reduced flexibility and altered electronic properties due to the absence of sulfur. The nitro and trifluoromethyl groups maintain similar electron-withdrawing effects, but the absence of the sulfanyl group may limit interactions with sulfur-binding enzymes .

2-(4-Hydroxy-phenyl)-1H-benzimidazole

  • Key Difference : Features a hydroxyl (-OH) group instead of nitro and trifluoromethyl substituents.
  • Impact: Increased hydrogen-bonding capacity (H-bond donors: 1 vs. 0 in the target compound) enhances solubility but reduces lipophilicity (lower XLogP).

Sulfur-Containing Analogues

2-[(4-ethylsulfanyl-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole

  • Key Difference : Incorporates a sulfinyl (-SO-) group and a pyridine ring.
  • Impact : The sulfinyl group increases polarity (lower XLogP) and metabolic stability compared to sulfanyl derivatives. This compound (disuprazol) is used as a proton pump inhibitor, highlighting the pharmacological relevance of sulfur modifications .

1-(4-Methylphenylsulfonyl)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]-methylsulfanyl}-1H-1,3-benzimidazole

  • Key Difference : Contains a sulfonyl (-SO₂-) group and a trifluoroethoxy (-OCH₂CF₃) substituent.
  • Impact : The sulfonyl group enhances electronegativity and stability, while the trifluoroethoxy group improves bioavailability. Such derivatives are explored for antiviral and anticancer applications .

Benzimidazole Derivatives with Halogen Substituents

2-(benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole

  • Key Difference : Bromine substituent on the phenyl ring and a trifluoromethoxy (-OCF₃) group.
  • Impact : Bromine increases molecular weight (MW: 488.31 g/mol ) and may enhance halogen bonding. The trifluoromethoxy group balances lipophilicity and metabolic resistance, making this compound a candidate for kinase inhibition .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors XLogP Key Applications/Activities
Target Compound C₁₄H₈F₃N₃O₄S₂ 403.35 1 9 4.2 Enzyme inhibition, receptor binding
1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole C₁₄H₈F₃N₃O₂ 331.24 1 6 3.8 Antimicrobial, structural studies
2-(4-Hydroxy-phenyl)-1H-benzimidazole C₁₃H₁₀N₂O 210.23 1 3 2.1 Antioxidant, antimicrobial
2-[(4-ethylsulfanyl-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole C₁₇H₁₈N₃O₂S₂ 376.48 1 5 2.5 Proton pump inhibition

Research Findings and Implications

  • Synthetic Accessibility : The target compound is synthesized via nucleophilic substitution reactions, as demonstrated in the preparation of related benzimidazoles using nitro-substituted aryl halides and benzimidazole thiols .
  • Biological Activity : The trifluoromethyl and nitro groups enhance interactions with hydrophobic pockets and nitroreductase enzymes, respectively. This dual functionality is absent in hydroxy-phenyl analogues, which prioritize polar interactions .
  • Pharmacokinetics : Sulfanyl-linked compounds exhibit moderate metabolic stability compared to sulfonyl derivatives, which are more resistant to oxidation but may face solubility challenges .

Biological Activity

The compound 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole is a member of the benzimidazole family, which has garnered attention due to its diverse biological activities, including antitumor and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H8F3N3O4SC_{14}H_{8}F_{3}N_{3}O_{4}S. The presence of the nitro group and trifluoromethyl moiety enhances its lipophilicity and biological activity.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Antitumor Activity : Various derivatives of benzimidazole, including this compound, have shown promising results against cancer cell lines. The effectiveness is often evaluated using in vitro assays on human lung cancer cell lines such as A549, HCC827, and NCI-H358.
  • Antimicrobial Activity : The compound has also been tested for its ability to inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria.

Antitumor Activity

A study evaluating the antitumor potential of benzimidazole derivatives found that compounds with similar structures to this compound exhibited significant cytotoxic effects. The IC50 values for these compounds ranged from 0.85 μM to 6.75 μM across different cancer cell lines:

Cell Line IC50 (μM) Assay Type
A5492.12 ± 0.212D
HCC8275.13 ± 0.972D
NCI-H3580.85 ± 0.052D

These findings suggest that the compound could potentially inhibit tumor cell proliferation effectively .

Antimicrobial Activity

The antimicrobial efficacy was assessed using broth microdilution methods against common pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coliX μg/mL
Staphylococcus aureusY μg/mL

While specific MIC values are not detailed in the current literature, the general trend indicates that benzimidazole derivatives can exhibit significant antibacterial properties .

The proposed mechanisms for the biological activity of benzimidazole compounds include:

  • DNA Binding : These compounds often interact with DNA, inhibiting DNA-dependent enzymes which are crucial for cell replication.
  • Cell Cycle Arrest : By affecting cellular pathways, these compounds may induce apoptosis in cancer cells.
  • Antimicrobial Mechanism : The interaction with bacterial membranes or essential metabolic pathways can lead to bacterial cell death.

Case Studies

Several studies have documented the effectiveness of benzimidazole derivatives in clinical settings:

  • A clinical trial involving a derivative similar to this compound showed a reduction in tumor size in patients with advanced lung cancer.
  • Laboratory studies on microbial resistance highlighted the potential of these compounds to overcome resistance mechanisms in Staphylococcus aureus.

Q & A

Q. What are the established synthetic routes for 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole, and what key reaction parameters influence yield?

Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. A common route starts with 2-nitro-4-(trifluoromethyl)thiophenol reacting with a benzimidazole precursor under basic conditions. Key parameters include:

  • Temperature control : Reactions often proceed at 60–80°C to avoid decomposition of the nitro group .
  • Catalyst selection : Potassium carbonate or triethylamine is used to deprotonate the thiol group, enhancing nucleophilicity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
    Yields range from 60–85%, with impurities monitored via HPLC (e.g., C18 columns, acetonitrile/water mobile phase) .

Q. How is the compound characterized using spectroscopic methods, and what spectral markers are critical for confirming its structure?

Answer:

  • ¹H/¹³C NMR : The benzimidazole NH proton appears as a singlet at δ 12.5–13.5 ppm. The sulfanyl group’s aromatic protons resonate as a doublet (J = 8.5 Hz) near δ 7.8–8.2 ppm. Trifluoromethyl carbons show a quartet (¹³C, δ 120–125 ppm, J = 280 Hz) .
  • FT-IR : Key stretches include N-H (3250–3350 cm⁻¹), C=N (1600–1650 cm⁻¹), and NO₂ (1520–1560 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) at m/z 355–360 confirm the molecular weight .

Q. What initial biological screening assays are recommended to evaluate its potential therapeutic applications?

Answer:

  • Anticancer activity : MTT assays against HeLa or MCF-7 cell lines, with IC₅₀ values compared to reference compounds (e.g., doxorubicin) .
  • Antiviral testing : Plaque reduction assays for RNA viruses (e.g., influenza A) using MDCK cells .
  • Enzyme inhibition : Fluorometric assays targeting kinases (e.g., EGFR) or proteases (e.g., HIV-1 protease) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can X-ray crystallography data (e.g., R factors, data-to-parameter ratios) be interpreted to resolve structural ambiguities in benzimidazole derivatives?

Answer:

  • R factors : A low R₁ (< 0.05) and wR₂ (< 0.15) indicate high precision. For example, reports R₁ = 0.050, wR₂ = 0.144, validated using SHELXL .
  • Data-to-parameter ratio : A ratio > 10:1 (e.g., 12.2 in ) ensures model reliability. Ambiguities in sulfanyl group orientation are resolved using Fourier difference maps .
  • Twinned data : SHELXL handles twinning via HKLF 5 format, critical for compounds prone to non-merohedral twinning .

Q. What strategies are employed to analyze discrepancies in reported biological activities across studies, considering variables like assay conditions or structural analogs?

Answer:

  • Structural analogs : Compare substituent effects (e.g., nitro vs. cyano groups at position 2; vs. 11).
  • Assay conditions : Normalize data using Z-factor scores to account for variability in cell viability assays .
  • Purity validation : Use HPLC-MS to rule out impurities (>98% purity required for reproducible IC₅₀ values) .
  • Meta-analysis : Apply multivariate regression to correlate logP values with antiviral EC₅₀ data from multiple studies .

Q. How do computational methods (e.g., DFT, molecular docking) enhance the understanding of structure-activity relationships for this compound?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential maps, identifying nucleophilic/electrophilic regions .
  • Molecular docking : AutoDock Vina evaluates binding to targets (e.g., EGFR kinase; PDB: 1M17). Docking scores (< -7.0 kcal/mol) correlate with experimental IC₅₀ values .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, with RMSD < 2.0 Å indicating robust binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.